4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide
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Overview
Description
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide typically involves the condensation reaction between 4-chlorobenzaldehyde and hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and cytotoxic activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(2,5-dichlorophenyl)-4-oxobutanamide .
- 4-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-3-nitrobenzamide .
Uniqueness
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and oxobutanamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H20ClN3O2 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(4-ethylphenyl)butanediamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-14-5-9-17(10-6-14)22-18(24)11-12-19(25)23-21-13-15-3-7-16(20)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
RXYTXQCADHWYRY-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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